An In-depth Technical Guide to Maltotetraitol: Structure, Properties, and Synthesis
An In-depth Technical Guide to Maltotetraitol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltotetraitol is a sugar alcohol (alditol) derived from the reduction of the tetrasaccharide maltotetraose. It is composed of four glucose units linked by α-1,4 glycosidic bonds, with the terminal glucose residue's aldehyde group reduced to a primary alcohol. This modification imparts unique chemical and physical properties, making it a subject of interest in various research and development applications, including its use as a biochemical tool and a potential excipient in drug formulations. This guide provides a comprehensive overview of the chemical structure, properties, and a detailed methodology for the synthesis of Maltotetraitol.
Chemical and Physical Properties
The fundamental chemical and physical properties of Maltotetraitol are summarized in the table below. These properties are crucial for its application in experimental settings and formulation development.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₄₄O₂₁ | [1][2][3] |
| Molecular Weight | 668.59 g/mol | [1][2] |
| IUPAC Name | (2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
| CAS Number | 66767-99-5 | |
| Appearance | White solid/crystalline powder | |
| Solubility | Soluble in water | |
| Melting Point | 150-160 °C or 246-249 °C | |
| Purity | ≥95% (commercially available) |
Note on Melting Point: There is a notable discrepancy in the reported melting point of Maltotetraitol in the literature. This variation may be attributed to differences in the crystalline form (polymorphism) or the presence of impurities. Researchers should consider experimental determination of the melting point for their specific batch of Maltotetraitol.
Chemical Structure of Maltotetraitol
The chemical structure of Maltotetraitol, consisting of four α-1,4-linked glucose units with the terminal residue reduced to a glucitol moiety, is depicted below.
Caption: Chemical structure of Maltotetraitol.
Experimental Protocol: Synthesis of Maltotetraitol
The primary method for synthesizing Maltotetraitol is the catalytic hydrogenation of its corresponding oligosaccharide, maltotetraose. This process involves the reduction of the aldehyde group at the reducing end of maltotetraose to a primary alcohol. While specific laboratory-scale protocols can vary, the following is a generalized yet detailed procedure based on established methods for oligosaccharide hydrogenation.
Materials and Equipment:
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Maltotetraose
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Raney nickel (or other suitable catalyst, e.g., palladium on carbon)
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Deionized water
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Ethanol
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High-pressure autoclave/hydrogenator
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Filtration apparatus (e.g., Buchner funnel with Celite or a membrane filter)
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Rotary evaporator
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Freeze-dryer (lyophilizer)
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Analytical equipment for reaction monitoring (e.g., TLC, HPLC)
Procedure:
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Catalyst Preparation:
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If using Raney nickel, it should be washed thoroughly with deionized water until the washings are neutral. This is a critical step to remove any residual alkali from the catalyst preparation. The catalyst should be kept as a slurry in water to prevent deactivation.
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Reaction Setup:
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In a high-pressure autoclave, dissolve a known amount of maltotetraose in deionized water to a desired concentration (e.g., 10-20% w/v).
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Carefully add the prepared catalyst slurry to the maltotetraose solution. The catalyst loading is typically in the range of 5-10% by weight relative to the maltotetraose.
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Hydrogenation Reaction:
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Seal the autoclave and purge the system several times with nitrogen gas to remove any oxygen.
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Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1000 psi).
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Begin agitation and heat the reaction mixture to the target temperature (e.g., 100-140 °C).
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Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the hydrogen uptake ceases. The reaction time can vary from a few hours to overnight depending on the specific conditions.
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(Optional) The reaction can also be monitored by taking small aliquots (after depressurizing and purging the system) and analyzing them by TLC or HPLC to check for the disappearance of the starting material.
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Product Isolation and Purification:
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.
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Filter the reaction mixture to remove the catalyst. The use of a filter aid like Celite can be beneficial for removing the fine catalyst particles. The filtered catalyst can potentially be recycled.
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The resulting clear filtrate contains the Maltotetraitol product.
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Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the bulk of the water.
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The concentrated syrup can be further purified by recrystallization from an ethanol-water mixture or by lyophilization (freeze-drying) to obtain a white, amorphous powder.
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Characterization:
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Confirm the identity and purity of the synthesized Maltotetraitol using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
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Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Maltotetraitol from maltotetraose.
Caption: Workflow for the synthesis of Maltotetraitol.
Conclusion
Maltotetraitol is a well-defined sugar alcohol with potential applications in various scientific disciplines. This guide has provided essential information on its chemical structure, physical properties, and a detailed, generalized protocol for its synthesis via the catalytic hydrogenation of maltotetraose. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals working with or developing applications for this compound. Careful consideration of the reaction parameters and purification techniques is crucial for obtaining high-purity Maltotetraitol for research and development purposes.
